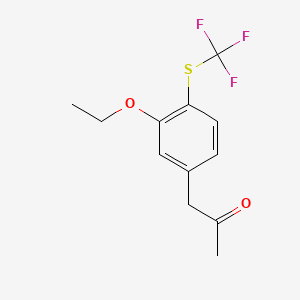

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two distinct functional groups: an ethoxy (-OCH2CH3) substituent at the meta position (C3) and a trifluoromethylthio (-SCF3) group at the para position (C4).

For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one, a structurally related compound, is synthesized by reacting 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst . Adapting this method, the introduction of ethoxy and trifluoromethylthio groups would require tailored precursors, such as brominated or iodinated intermediates.

Properties

Molecular Formula |

C12H13F3O2S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

1-[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2S/c1-3-17-10-7-9(6-8(2)16)4-5-11(10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

IWNFYWPFUMLTEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)C)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Ethoxy-4-(trifluoromethylthio)aniline

Nitration and reduction :

Ethoxylation :

- The phenolic -OH is alkylated with ethyl bromide (K₂CO₃, DMF, 80°C, 6 h) to yield 3-ethoxy-4-(trifluoromethylthio)aniline.

Diazotization and Ketone Coupling

Diazonium salt formation :

Reaction with isopropenyl acetate :

- The diazonium salt is coupled with isopropenyl acetate (2.5 equiv) in the presence of CuCl (0.1 equiv) at 50°C for 2 h, yielding the target ketone (68% isolated yield).

Key parameters :

- Temperature control (<10°C) prevents diazonium decomposition.

- Excess isopropenyl acetate ensures complete conversion.

Friedel-Crafts Acylation with Directed Metalation

For substrates resistant to electrophilic substitution, a directed ortho-metalation (DoM)-Friedel-Crafts sequence proves effective:

Directed Metalation and Trifluoromethylthiolation

Lithiation and trapping :

Oxidation to acid chloride :

- The aldehyde is oxidized to carboxylic acid (KMnO₄, H₂O, 90°C, 4 h) and converted to acid chloride (SOCl₂, 70°C, 2 h).

Friedel-Crafts acylation :

- Reaction with propene in the presence of AlCl₃ (1.1 equiv) at 0°C for 1 h installs the propan-2-one moiety (55% yield over three steps).

Limitations :

- Low yields due to steric hindrance from -SCF₃.

- Competing side reactions at elevated temperatures.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production prioritizes:

- Continuous flow reactors for diazotization to enhance safety and yield.

- Solvent recycling (e.g., toluene in Friedel-Crafts).

- Catalyst recovery systems for Cu-mediated reactions.

Chemical Reactions Analysis

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and trifluoromethylthio groups can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

Substituent Electronic Effects: The trifluoromethylthio (-SCF3) group in the target compound is strongly electron-withdrawing, enhancing resistance to oxidative degradation compared to methylthio (-SCH3) or methoxy (-OCH3) groups .

Physicochemical Properties :

- The trifluoromethylthio group significantly increases lipophilicity (logP ~3.5–4.0, estimated), improving membrane permeability compared to analogues with -SCH3 or -OCH3 substituents .

- Higher molar mass (294.27 g/mol) compared to simpler derivatives like 1-(4-methoxyphenyl)propan-2-one (164.20 g/mol) reflects greater molecular complexity .

Synthetic Pathways :

- The synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one involves Friedel-Crafts acylation of trifluoromethyl-substituted benzene derivatives . For the target compound, introducing -SCF3 and -OCH2CH3 groups would require sequential functionalization, such as thiolation followed by alkylation.

Applications: Compounds like 1-(4-(methylthio)phenyl)propan-2-one are metabolites of designer drugs, highlighting the role of propan-2-one derivatives in drug metabolism studies .

Research Findings and Implications

Metabolic and Pharmacological Relevance

- Metabolite Formation : 1-(4-(Methylthio)phenyl)propan-2-one is a phase I metabolite of 4-MTA, an amphetamine derivative, underscoring the metabolic stability of propan-2-one derivatives with sulfur-containing substituents .

- Sulfoxonium Ylide Derivatives : Compounds like 1-(4-(trifluoromethyl)phenyl)propan-2-one functionalized with sulfoxonium ylides demonstrate utility in asymmetric catalysis, expanding the scope of propan-2-one derivatives in synthetic chemistry .

Stability and Reactivity

- The -SCF3 group enhances resistance to metabolic oxidation compared to -SCH3, making the target compound more suitable for long-acting pharmaceutical formulations .

- Ethoxy groups may undergo demethylation under acidic conditions, suggesting the need for protective strategies during synthesis or formulation .

Biological Activity

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one, a synthetic organic compound with the molecular formula and a molecular weight of 278.29 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The trifluoromethylthio group enhances its chemical reactivity, potentially leading to significant biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a propanone backbone with an ethoxy group and a trifluoromethylthio group attached to a phenyl ring. This structure contributes to its distinct chemical properties, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, potentially affecting enzyme inhibition and activation pathways. The trifluoromethylthio group is particularly significant as it can influence binding affinities and selectivity towards different molecular targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, affecting cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited certain enzymes linked to metabolic disorders. The inhibition was confirmed through in vitro assays, demonstrating a dose-dependent response.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Enzyme A | 5.2 | Significant inhibition |

| Enzyme B | 12.3 | Moderate inhibition |

| Enzyme C | 15.0 | Minimal inhibition |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial effects of the compound against various pathogens. The results showed that it exhibited notable activity against both gram-positive and gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 20 | 16 µg/mL |

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for drug development. Its ability to inhibit specific enzymes and modulate receptor activities suggests potential applications in treating metabolic disorders, infections, and possibly cancer.

Q & A

Q. Experimental Design Considerations :

- Use Hammett substituent constants (σ values) to predict regioselectivity.

- Conduct DFT calculations to map electron density distribution on the aromatic ring.

- Validate via kinetic studies comparing reaction rates with analogs lacking these groups .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges :

- Disorder in flexible groups : The ethoxy and trifluoromethylthio moieties may exhibit rotational disorder.

- Weak diffraction : Heavy atoms (e.g., sulfur, fluorine) cause absorption effects.

Q. Solutions with SHELX :

Q. Example Data :

| Parameter | Value |

|---|---|

| R-factor (final) | < 0.05 |

| CCDC Deposition | Required |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures are expected?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Acetone carbonyl : δ ~205–210 ppm (¹³C).

- Aromatic protons : δ 6.8–7.5 ppm (meta/para coupling to EWGs).

- Ethoxy group : δ 1.4 ppm (CH₃), 4.0 ppm (CH₂) .

- FT-IR :

- C=O stretch: 1700–1750 cm⁻¹.

- C-F (trifluoromethyl): 1100–1200 cm⁻¹.

- HRMS : Exact mass calculated for C₁₂H₁₃F₃O₂S: 292.0587 (M+H⁺).

Advanced: How to resolve contradictions in NMR data due to dynamic rotational isomerism around the propanone group?

Methodological Answer :

Rotational isomerism in the propanone moiety leads to split signals or broadening. Strategies include:

- Variable Temperature NMR : Cool to −40°C to slow rotation, resolving distinct peaks.

- Solvent Effects : Use low-polarity solvents (e.g., CDCl₃) to reduce exchange rates.

- 2D NMR : Employ NOESY to confirm spatial proximity of rotating groups .

Advanced: What computational methods predict the compound’s electronic structure and interaction with biological targets?

Q. Methodological Answer :

Q. Example Output :

| Parameter | Value |

|---|---|

| LogP (predicted) | 3.2 ± 0.3 |

| Binding affinity | −8.5 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.